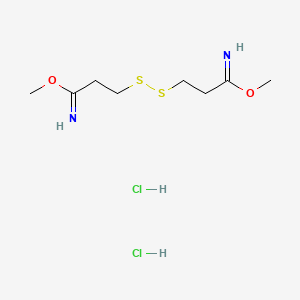

Dimethyl 3,3'-dithiopropionimidate dihydrochloride

Descripción general

Descripción

Dimethyl 3,3’-dithiopropionimidate dihydrochloride is a chemical compound with the empirical formula C8H16N2O2S2 · 2HCl and a molecular weight of 309.28 g/mol . It is commonly used as a cross-linking reagent in biochemical and molecular biology applications due to its ability to form stable amidine bonds with primary amines . The compound is also known for its cleavable disulfide linkage, which can be reduced under mild conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethyl 3,3’-dithiopropionimidate dihydrochloride can be synthesized through the reaction of 3,3’-dithiobispropionic acid with dimethylamine in the presence of a dehydrating agent . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: In industrial settings, the production of dimethyl 3,3’-dithiopropionimidate dihydrochloride involves large-scale synthesis using automated reactors to ensure consistent quality and yield . The process includes purification steps such as recrystallization and filtration to obtain the final product in its pure form.

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions at neutral pH.

Substitution: Primary amines in buffered solutions at pH 8-10.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Cleaved disulfide bonds resulting in two thiol groups.

Substitution: Amidine bonds with primary amines.

Aplicaciones Científicas De Investigación

Protein Crosslinking

DTBP is primarily utilized for crosslinking proteins, which enhances their stability and functionality. The imidoester groups react with primary amines found in lysine residues and the N-terminus of polypeptides, facilitating the formation of covalent bonds. This property is particularly useful in:

- Antibody Modification : DTBP can be employed to modify antibodies, improving their binding affinity and stability for diagnostic and therapeutic applications .

- Erythrocyte Membrane Studies : Research has demonstrated that DTBP penetrates human erythrocytes effectively, crosslinking membrane proteins, which aids in studying membrane dynamics and protein interactions.

Tissue Engineering

In tissue engineering, DTBP has been used to enhance the properties of biomaterials:

- Collagen and Gelatin Crosslinking : Studies have shown that DTBP significantly alters the nanostructure of collagen and gelatin coatings, improving mechanical properties such as compressive strength while maintaining biocompatibility . The compressive strength of coated biphasic calcium phosphate granules increased significantly after treatment with DTBP.

- Bone Regeneration : In vivo studies indicate that DTBP-treated materials promote better bone formation compared to untreated controls, suggesting its potential for use in bone grafts and regenerative medicine .

Polymer Stabilization

DTBP is also explored for stabilizing polymers through crosslinking:

- Complex Coacervate Core Micelles (C3Ms) : DTBP enhances the stability of C3Ms by forming disulfide bonds within the micelle core. This structural integrity allows these micelles to withstand variations in ionic strength and pH, making them suitable for drug delivery systems .

Controlled Release Formulations

The reversible nature of the crosslinks formed by DTBP allows for controlled release applications:

- Drug Delivery Systems : By utilizing DTBP in drug delivery formulations, researchers can create systems that release therapeutic agents in a controlled manner, responding to environmental stimuli such as pH changes or the presence of reducing agents.

Case Studies

Mecanismo De Acción

The primary mechanism of action of dimethyl 3,3’-dithiopropionimidate dihydrochloride involves the formation of stable amidine bonds with primary amines . The compound contains amine-reactive imidoester groups that react with primary amines to form amidine linkages . The central disulfide bond can be cleaved by reducing agents, allowing for reversible cross-linking .

Comparación Con Compuestos Similares

- Dimethyl suberimidate dihydrochloride

- Dimethyl pimelimidate dihydrochloride

- Dimethyl adipimidate dihydrochloride

- 3,3’-Dithiodipropionic acid di(N-hydroxysuccinimide ester)

- DTSSP (3,3’-dithiobis(sulfosuccinimidyl propionate))

Comparison: Dimethyl 3,3’-dithiopropionimidate dihydrochloride is unique due to its cleavable disulfide linkage, which allows for reversible cross-linking . This property is particularly useful in applications where temporary stabilization of protein complexes is required . In contrast, other similar compounds may not have cleavable linkages or may form different types of bonds with primary amines .

Actividad Biológica

Dimethyl 3,3'-dithiopropionimidate dihydrochloride (DTBP) is a bifunctional cross-linking reagent widely utilized in biochemical and molecular biology applications. Its ability to form stable amidine bonds with primary amines makes it a valuable tool for studying protein interactions, cellular processes, and various biochemical pathways.

Target of Action

DTBP primarily targets amine groups on proteins, particularly those found on lysine residues and the N-terminus of proteins. The compound contains imidoester groups that react with these amine groups to form amidine bonds, facilitating the cross-linking of proteins.

Mode of Action

The central disulfide bond in DTBP can be cleaved under reducing conditions, allowing for reversible cross-linking. This property is particularly advantageous for studying dynamic protein interactions and understanding the structural integrity of protein complexes under varying conditions .

DTBP plays a crucial role in various biochemical reactions:

- Cross-Linking Reagent : It effectively cross-links membrane proteins and other cellular components, which aids in the stabilization of protein complexes for structural studies.

- Cellular Penetration : The compound can penetrate intact human erythrocytes, cross-linking membrane proteins to hemoglobin and each other. This interaction has been analyzed using sodium dodecyl sulfate polyacrylamide gel electrophoresis (SDS-PAGE) to reveal complex formation patterns .

Cellular Effects

The biological activity of DTBP extends to several cellular processes:

- Protein Interactions : By cross-linking proteins, DTBP can influence signaling pathways and metabolic activities within cells.

- Dosage Effects : In animal models, lower doses of DTBP have been shown to effectively cross-link proteins without significant toxicity. However, higher doses may lead to adverse effects due to excessive cross-linking and disruption of cellular functions .

Research Applications

DTBP has diverse applications across various fields:

- Biochemistry : Used extensively for studying protein-protein interactions and stabilizing protein complexes.

- Cell Biology : Employed in the analysis of membrane proteins and their interactions within cellular environments.

- Medicine : Utilized in the development of gene delivery systems and therapeutic agents .

Case Studies

-

Erythrocyte Protein Cross-Linking

A study demonstrated that DTBP penetrates human erythrocytes and effectively cross-links membrane proteins to hemoglobin. The resulting complexes were analyzed using SDS-PAGE, revealing distinct patterns that reflect the interactions facilitated by DTBP . -

Stability in Complex Coacervate Core Micelles (C3Ms)

Research indicated that DTBP enhances the stability of C3Ms by forming reversible disulfide bonds between amine groups in polymer chains. This property allows for improved resistance to changes in ionic strength and pH, making DTBP a promising candidate for controlled release formulations .

Summary of Findings

| Property/Aspect | Details |

|---|---|

| Target Molecules | Primary amines on proteins |

| Cross-Linking Type | Reversible (cleavable under reducing conditions) |

| Cellular Penetration | Effective in human erythrocytes |

| Toxicity Profile | Low toxicity at therapeutic doses; potential toxicity at high doses |

| Research Applications | Protein interaction studies, gene delivery systems, structural biology |

Análisis De Reacciones Químicas

Primary Amine Crosslinking via Substitution

DTBP reacts with primary amines (e.g., lysine residues or N-termini of proteins) through a nucleophilic substitution mechanism. The reaction occurs in alkaline conditions (pH 8–10) and forms stable amidine bonds , preserving the cationic charge of the original amine .

Key Reaction Parameters

| Parameter | Value/Range |

|---|---|

| pH | 8–10 |

| Temperature | Room temperature–37°C |

| Reaction Time | 30 min–2 h |

| Primary Targets | Lysine residues, N-termini |

Example Reaction Pathway

The amidine bond formation is irreversible under physiological conditions but reversible upon disulfide cleavage .

Disulfide Bond Redox Reactions

The central disulfide bond (–S–S–) enables DTBP to participate in redox-dependent cleavage, facilitating reversible crosslinking.

Reduction

Reducing agents cleave the disulfide bond into two thiol (–SH) groups:

Common Reductants

| Agent | Conditions | Cleavage Efficiency |

|---|---|---|

| DTT | 100–150 mM, pH 7–8 | >90% in 30 min |

| TCEP | 10–20 mM, pH 7–8 | >95% in 15 min |

| β-Mercaptoethanol | 50 mM, pH 7–8 | ~80% in 1 h |

Reaction Equation

Oxidation

Under oxidative conditions, the disulfide bond converts to sulfonic acid (–SO₃H):

Oxidants and Conditions

| Oxidant | Conditions | Product |

|---|---|---|

| H₂O₂ | 1–5%, pH 7–9 | Sulfonic acid |

| Ozone | Gas-phase exposure | Sulfonate derivatives |

pH-Dependent Hydrolysis

DTBP undergoes hydrolysis at neutral to acidic pH, limiting its stability in aqueous solutions:

Hydrolysis Kinetics

| pH | Half-Life (25°C) | Hydrolysis Products |

|---|---|---|

| 7.0 | 2–4 h | Thiols, imidazole derivatives |

| 5.0 | <1 h | Propionamide, sulfur oxides |

| 9.0 | >24 h | Stable amidine bonds |

Protein Complex Stabilization

-

Crosslinked progesterone-receptor subunits in chick oviduct studies, enabling structural analysis.

-

Stabilized antibody-antigen interactions for immunoprecipitation assays .

Drug Delivery Systems

In a 2023 study, DTBP was used to functionalize nanogels (NGs) with the prodrug EdC (5-ethynyl-2′-deoxycytidine):

-

Electrostatic Complexation : DTBP bound EdC via charge interactions.

-

Covalent Linkage : Imidoester groups formed amidine bonds with EdC’s primary amines .

-

Redox-Triggered Release : Intracellular glutathione cleaved DTBP’s disulfide bond, releasing EdC for DNA incorporation .

Synthetic Workflow

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | DTBP + EdC (PBS, pH 7.4, 1 h) | Electrostatic complex formation |

| 2 | NHS-PEG₈-maleimide (RT, 1 h) | NG surface functionalization |

| 3 | DTT (10 mM, 37°C, 30 min) | Disulfide cleavage, EdC release |

Comparative Reactivity with Analogues

| Crosslinker | Spacer Length | Cleavable | Charge Retention |

|---|---|---|---|

| DTBP | 11.9 Å | Yes | Yes (+ charge) |

| DMS | 11.9 Å | No | Yes (+ charge) |

| DTSSP (NHS-ester) | 12.0 Å | Yes | No |

DTBP’s charge preservation distinguishes it from NHS-ester alternatives, minimizing protein denaturation .

Propiedades

IUPAC Name |

methyl 3-[(3-imino-3-methoxypropyl)disulfanyl]propanimidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S2/c1-11-7(9)3-5-13-14-6-4-8(10)12-2/h9-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAXWTVHCRPVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)CCSSCCC(=N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38285-78-8 (di-HCl) | |

| Record name | Dimethyl dithiobispropionimidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50974489 | |

| Record name | Dimethyl 3,3'-disulfanediyldipropanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38285-78-8, 59012-54-3 | |

| Record name | Propanimidic acid, 3,3'-dithiobis-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038285788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl dithiobispropionimidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 3,3'-disulfanediyldipropanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 3,3'-dithiobispropionimidatedihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL DITHIOBISPROPIONIMIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47HQL47BOD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dimethyl 3,3'-dithiobispropionimidate dihydrochloride (DTBP) contribute to the stability of Complex Coacervate Core Micelles (C3Ms)?

A1: DTBP acts as a reversible crosslinking agent within the core of C3Ms. [] It achieves this by forming disulfide bonds specifically between the amine groups present on the quaternized poly(2-vinylpyridine) (QP2VP) chains within the micelle core. This crosslinking strategy enhances the structural integrity of the C3Ms, making them more resistant to changes in ionic strength and pH compared to their non-crosslinked counterparts. []

Q2: What makes the crosslinking strategy employed with DTBP particularly advantageous for applications like controlled release formulations?

A2: The reversibility of the disulfide bonds formed by DTBP is key. [] These bonds can be cleaved through the introduction of a reducing agent. This allows for a controlled disassembly of the C3Ms, making them particularly attractive for applications such as controlled release drug delivery systems. This controlled release mechanism is triggered by the specific environmental conditions that promote disulfide bond reduction. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.